![molecular formula C18H15N3O3 B2806910 methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 573930-75-3](/img/structure/B2806910.png)
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate reagents under specific conditions. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing reactions and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenacyl bromides in DMSO with potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indoloquinoxaline derivatives with altered functional groups.
科学的研究の応用
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its cytotoxic effects against certain cancer cell lines.
Industry: Explored for its use in organic electronics and photovoltaic devices.
作用機序
The mechanism of action of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can bind non-covalently to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells.
類似化合物との比較
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its antiviral and antibacterial properties.
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits high activity against herpes simplex virus type 1.
Ellipticine: A natural cytotoxic agent capable of non-covalent binding to DNA.
Uniqueness
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate stands out due to its unique methoxy group at position 9, which may enhance its biological activity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
特性
IUPAC Name |
methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-11-7-8-15-12(9-11)17-18(21(15)10-16(22)24-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFAVBGOGUZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


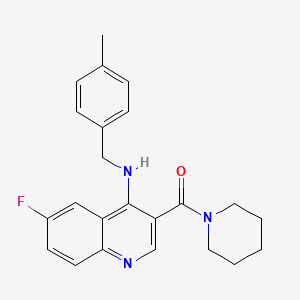
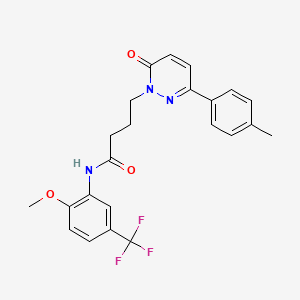
![Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2806834.png)
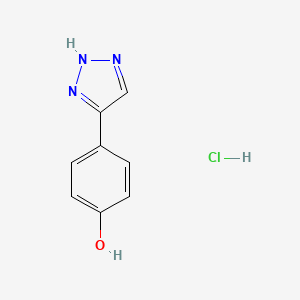
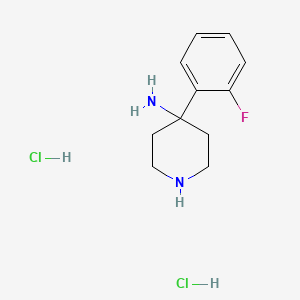
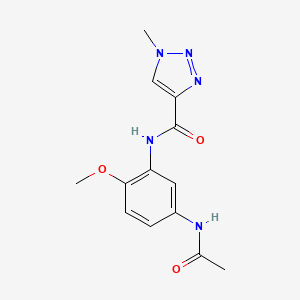

![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)
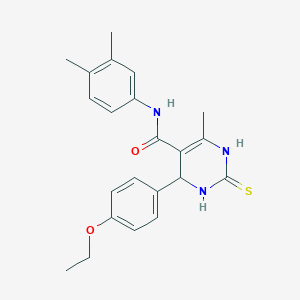
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2806845.png)
![5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2806846.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)
